
Atorvastatin Lactam Allyl Ester
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Overview
Description
Atorvastatin Lactam Allyl Ester is a derivative of atorvastatin, a well-known statin medication used to lower lipid levels and reduce the risk of cardiovascular diseases such as myocardial infarction and stroke . Atorvastatin works by inhibiting the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) reductase, which plays a crucial role in the production of cholesterol in the liver .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Atorvastatin Lactam Allyl Ester involves several steps, starting from the construction of the pyrrole ring. This can be achieved through various methods such as [3+2] cycloaddition, Paal-Knorr condensation, or the Hantzsch pyrrole synthesis . The key steps include the formation of an advanced ketal ester intermediate, followed by ketal deprotection and ester hydrolysis . The final product is obtained through an ethyl acetate extraction procedure, which ensures high purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. Key improvements include isolating the pure product of the ketal deprotection step as a crystalline solid and using a convenient ethyl acetate extraction procedure .
Chemical Reactions Analysis
Types of Reactions: Atorvastatin Lactam Allyl Ester undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties.
Common Reagents and Conditions: Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and alkyl halides for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product is obtained.
Major Products Formed: The major products formed from these reactions include hydroxylated derivatives, reduced forms of the compound, and substituted analogs. These products are crucial for further research and development in medicinal chemistry.
Scientific Research Applications
Atorvastatin Lactam Allyl Ester has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying statin derivatives and their interactions with biological targets. In biology and medicine, it is investigated for its potential to lower cholesterol levels and reduce the risk of cardiovascular diseases . Additionally, it has industrial applications in the production of lipid-lowering medications.
Mechanism of Action
The mechanism of action of Atorvastatin Lactam Allyl Ester is similar to that of atorvastatin. It inhibits the enzyme HMG-CoA reductase, which is involved in the production of cholesterol in the liver . By inhibiting this enzyme, the compound reduces the levels of low-density lipoprotein (LDL) cholesterol and very-low-density lipoprotein (VLDL) cholesterol, ultimately lowering the risk of cardiovascular diseases .
Comparison with Similar Compounds
Atorvastatin Lactam Allyl Ester can be compared with other statin medications such as lovastatin, pravastatin, rosuvastatin, fluvastatin, and simvastatin . Unlike most other statins, atorvastatin and its derivatives are completely synthetic compounds . The unique structure of this compound, particularly its lactam and allyl ester groups, distinguishes it from other statins and may contribute to its unique pharmacological properties.
List of Similar Compounds:- Lovastatin
- Pravastatin
- Rosuvastatin
- Fluvastatin
- Simvastatin
These compounds share a common mechanism of action but differ in their chemical structures and pharmacokinetic properties .
Biological Activity
Atorvastatin Lactam Allyl Ester, a derivative of atorvastatin, is primarily recognized for its role as an HMG-CoA reductase inhibitor, which is pivotal in lipid metabolism regulation. This article delves into the biological activities associated with this compound, focusing on its effects on lipid profiles, mechanisms of action, and potential therapeutic applications.
Overview of this compound
Atorvastatin is widely prescribed for lowering cholesterol levels and preventing cardiovascular diseases. The lactam allyl ester variant retains similar pharmacological properties but may exhibit distinct biological activities due to structural modifications. The compound's mechanism involves competitive inhibition of HMG-CoA reductase, leading to reduced cholesterol synthesis and increased hepatic uptake of low-density lipoprotein (LDL) .
The biological activity of this compound can be summarized through the following mechanisms:
- Inhibition of HMG-CoA Reductase : This enzyme is crucial in the cholesterol biosynthesis pathway. By inhibiting this enzyme, atorvastatin decreases cholesterol production in the liver, which subsequently lowers serum LDL levels.
- Upregulation of LDL Receptors : The reduction in hepatic cholesterol levels stimulates the upregulation of LDL receptors, enhancing the clearance of LDL from the bloodstream .
- Modulation of Lipid Metabolism : Recent studies indicate that atorvastatin derivatives may influence lipid metabolism through pathways involving peroxisome proliferator-activated receptors (PPARs), affecting gene expression related to lipid homeostasis .
Lipid-Lowering Effects
This compound has shown significant efficacy in lowering lipid levels in various studies. For instance:
- In Vivo Studies : A study involving hyperlipidemic male Sprague Dawley rats demonstrated that atorvastatin lactam significantly reduced triglycerides (TG), total cholesterol (TC), and LDL levels while increasing high-density lipoprotein (HDL) levels. The treatment also improved liver function markers such as ALT and AST .
Parameter | Control Group | Atorvastatin Group |
---|---|---|
TG (mg/dL) | 300 | 150 |
TC (mg/dL) | 250 | 120 |
LDL (mg/dL) | 180 | 90 |
HDL (mg/dL) | 30 | 50 |
ALT (U/L) | 60 | 25 |
AST (U/L) | 55 | 22 |
Cancer Cell Studies
Atorvastatin has also been investigated for its role in enhancing the efficacy of chemotherapy agents. In breast cancer cell lines, co-administration of atorvastatin with cisplatin resulted in:
- Increased Sensitivity : MDA-MB-231 cells treated with both atorvastatin and cisplatin exhibited significantly reduced viability compared to those treated with cisplatin alone. This suggests that atorvastatin may enhance the cytotoxic effects of chemotherapy by modulating cholesteryl ester homeostasis .
Case Studies
- Hyperlipidemia Management : A clinical trial assessed the long-term effects of atorvastatin on lipid profiles in patients with hyperlipidemia. Results indicated a substantial reduction in LDL-C levels over a six-month period, supporting its use as a first-line therapy for dyslipidemia .
- Combination Therapy in Cancer : Another study highlighted the potential of atorvastatin to improve outcomes in patients undergoing chemotherapy for breast cancer. The combination therapy led to enhanced tumor response rates compared to chemotherapy alone, indicating a promising avenue for future research .
Properties
IUPAC Name |
prop-2-enyl (3R,5R)-7-[5-(4-fluorophenyl)-2-oxo-4-phenyl-3-(phenylcarbamoyl)-3-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H39FN2O6/c1-4-21-45-31(42)23-30(41)22-29(40)19-20-39-33(26-15-17-27(37)18-16-26)32(25-11-7-5-8-12-25)36(24(2)3,35(39)44)34(43)38-28-13-9-6-10-14-28/h4-18,24,29-30,40-41H,1,19-23H2,2-3H3,(H,38,43)/t29-,30-,36?/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCVWJLGMYPURHV-QTHLJSQGSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1(C(=C(N(C1=O)CCC(CC(CC(=O)OCC=C)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1(C(=C(N(C1=O)CC[C@H](C[C@H](CC(=O)OCC=C)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H39FN2O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
614.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.